3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 2-position, and a 3,4,5-trimethoxybenzoate ester at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s worth noting that methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that the compound might interact with reactive oxygen species (ROS) in the body.
Mode of Action
Based on its structural similarity to methyl gallates , it can be hypothesized that it may act as an antioxidant, neutralizing ROS in the body. This can protect tissues and key metabolisms against oxidative stress, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Result of Action
Based on its potential antioxidant properties, it could help in protecting cells from oxidative damage, thereby preserving cellular function and preventing the onset of diseases associated with oxidative stress, such as aging, cancer, alzheimer’s, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Substitution at the 3-Position: The 4-methoxyphenyl group can be introduced at the 3-position through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation at the 2-Position: The methyl group can be introduced at the 2-position through an alkylation reaction using methyl iodide and a strong base such as potassium carbonate.
Esterification at the 7-Position: The final step involves the esterification of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Material Science: Its unique structural properties make it useful in the design of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds:
Colchicine: Both compounds inhibit tubulin polymerization, but this compound may exhibit different pharmacokinetic properties.
Podophyllotoxin: Similar to podophyllotoxin, this compound disrupts microtubule dynamics, but it may have a different spectrum of activity against various cancer cell lines.
Combretastatin A-4: Both compounds target the colchicine binding site on tubulin, but this compound may offer advantages in terms of stability and solubility.
List of Similar Compounds
- Colchicine
- Podophyllotoxin
- Combretastatin A-4
- Trimetrexate
- Trimethoprim
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-15-24(16-6-8-18(30-2)9-7-16)25(28)20-11-10-19(14-21(20)34-15)35-27(29)17-12-22(31-3)26(33-5)23(13-17)32-4/h6-14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLVUKNRVCNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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